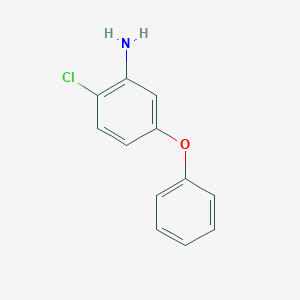

2-Chloro-5-phenoxyaniline

Description

Contextualization within Halogenated Aromatic Compounds and Aniline (B41778) Derivatives

2-Chloro-5-phenoxyaniline belongs to two significant classes of organic compounds: aniline derivatives and halogenated aromatic compounds. Aniline derivatives are compounds featuring an amino group (-NH2) attached to a benzene (B151609) ring. ontosight.ai This structure makes them highly reactive and essential precursors in the synthesis of a wide array of products, including dyes, pigments, and pharmaceuticals. ontosight.aibloomtechz.com Their versatility has established them as fundamental building blocks in organic chemistry. wisdomlib.orgresearchgate.net

Simultaneously, this compound is classified as a halogenated aromatic compound due to the presence of a chlorine atom on its aromatic ring. Halogenated aromatic hydrocarbons are known for their chemical stability, a result of the strong carbon-halogen bond. scirp.orgresearchgate.net This stability is a desirable trait in many applications, and the introduction of halogens has become a key strategy in developing modern agrochemicals and other specialized materials. science.gov The specific combination of the aniline functionality, the chloro-substituent, and the phenoxy group in this compound creates a unique electronic and structural profile, making it a subject of interest for targeted chemical synthesis.

Table 1: Chemical Properties of 5-Chloro-2-phenoxyaniline (B41261) (Isomer) Note: Detailed experimental data for this compound is not widely available; the data below is for its well-documented isomer, 5-Chloro-2-phenoxyaniline, and provides a useful reference.

| Property | Value | Source |

|---|---|---|

| CAS Number | 93-67-4 | nih.gov |

| Molecular Formula | C₁₂H₁₀ClNO | nih.gov |

| Molecular Weight | 219.67 g/mol | nih.gov |

| Appearance | Brown solid / Light yellow to light green crystalline substance | chemicalbook.comguidechem.com |

| Melting Point | 41-44 °C | chemicalbook.com |

| Boiling Point | 192°C / 12mmHg | chemicalbook.com |

Significance as a Versatile Building Block in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules. The presence of multiple reactive sites—the amino group, the aromatic rings, and the carbon-chlorine bond—allows for a variety of chemical transformations. Aniline and its derivatives are well-established precursors for creating pharmaceuticals, polymers, and dyes through reactions like diazotization, acylation, and alkylation. bloomtechz.com

This compound and its isomers serve as crucial intermediates in several synthetic pathways. For instance, the related compound 5-Chloro-2-phenoxyaniline is a key intermediate in the production of various acid dyes. chemicalbook.comguidechem.com Furthermore, research has demonstrated the use of 5-chloro-2-phenoxyaniline to synthesize novel sulfonamide and carbamate (B1207046) derivatives, which were then evaluated for their biological activities. worldwidejournals.com The synthesis of phenoxazines, a class of compounds with applications as photocatalysts, can also proceed through routes involving o-phenoxyaniline precursors. acs.org These examples underscore the compound's role as a foundational scaffold upon which more intricate and functionally diverse molecules are built.

Overview of Current Academic Research Trajectories

Current research involving phenoxyaniline (B8288346) structures, including isomers and derivatives of this compound, is focused on creating novel compounds with specific biological or material science applications. One major trajectory is the synthesis of new bioactive molecules. Researchers have explored derivatives of phenoxyaniline for their potential pharmacological applications, such as imidazoline (B1206853) derivatives that may act as alpha-adrenergic agonists or antagonists for cardiovascular conditions. ontosight.ai Other studies have focused on creating Schiff bases from phenoxyanilines to synthesize metal complexes, which are then investigated for their ability to interact with DNA, showing potential in the development of therapeutic agents for diseases like Alzheimer's. researchgate.net

Another active area of research is in the development of advanced synthetic methodologies. A recent 2023 study highlighted a rapid, catalyst-free method for forming carbon-nitrogen double bonds, a fundamental reaction in organic chemistry, using phenoxy aniline derivatives as key substrates. royalsocietypublishing.org This indicates a focus on making the synthesis of complex molecules more efficient and environmentally friendly. Furthermore, the development of phenoxazine-based molecules as promising photocatalysts represents a significant avenue in materials science research. acs.org These research paths illustrate the ongoing importance of the phenoxyaniline scaffold in pushing the boundaries of medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-5-phenoxyaniline |

InChI |

InChI=1S/C12H10ClNO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2 |

InChI Key |

JTFKLSFOJWYTIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Phenoxyaniline

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming the central phenoxy-aniline scaffold. This strategy relies on the reaction of an electron-deficient aryl halide with a nucleophile, in this case, a phenolate (B1203915). The presence of an electron-withdrawing group, typically a nitro group, ortho or para to the leaving group (a halogen) is crucial for activating the aromatic ring towards nucleophilic attack.

A general and effective method for constructing the diaryl ether bond involves the reaction of a dihalogenated nitrobenzene (B124822) with a phenolate salt. For the synthesis of the precursor to 2-chloro-5-phenoxyaniline, a compound like 2,5-dichloronitrobenzene can be used. In this scenario, one of the chlorine atoms is substituted by a phenoxy group. The reaction is typically carried out in the presence of a base, which generates the more nucleophilic phenoxide ion from phenol (B47542). The nitro group at the 2-position activates the chlorine atom at the 5-position for substitution. The choice of solvent and reaction temperature is critical to ensure regioselectivity and high yield. The subsequent reduction of the nitro group yields the target aniline (B41778) derivative. A patent describes a similar process for a related compound, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, which is prepared from 2,5-dichloronitrobenzene and 2,4-dichlorophenol (B122985) in the presence of potassium carbonate at elevated temperatures google.com.

A more direct route to an immediate precursor involves the reaction of 5-chloro-2-nitroaniline (B48662) with phenol. prepchem.com In this approach, the chlorine atom is displaced by the phenoxy group. The reaction is facilitated by a base, such as anhydrous potassium carbonate, and is typically performed at a high temperature. The amino group present on the ring also influences the reaction, but the strong electron-withdrawing effect of the nitro group ortho to the amino group and para to the chlorine atom primarily directs the substitution at the chlorine-bearing carbon.

One documented synthesis involves heating a mixture of 5-chloro-2-nitroaniline, phenol, and anhydrous potassium carbonate at 150°C for several days. prepchem.com The resulting product, 2-nitro-5-phenoxyaniline, is then isolated and purified via chromatography. prepchem.com This intermediate is then subjected to a reduction step to yield this compound.

| Reactant 1 | Reactant 2 | Base | Temperature | Duration | Product |

| 5-Chloro-2-nitroaniline | Phenol | Anhydrous Potassium Carbonate | 150°C | 4 days | 2-Nitro-5-phenoxyaniline |

Multi-Step Synthesis Pathways

An alternative multi-step approach involves first constructing the chloro-phenoxy diaryl ether and then introducing the amino group. This can be achieved through amination of a suitable precursor, such as 1,4-dichloro-2-phenoxybenzene. However, a more common strategy involves the amination of a readily available starting material to produce a key intermediate. For instance, 5-chloro-2-nitroaniline, a crucial precursor mentioned previously, is itself synthesized via a nucleophilic aromatic substitution involving amination. The synthesis starts with 2,4-dichloronitrobenzene, which is subjected to high-pressure amination using liquid ammonia (B1221849) in an autoclave. chemicalbook.comgoogle.comguidechem.com This reaction selectively replaces the chlorine atom at the 4-position due to the activating effects of the ortho and para nitro group.

| Starting Material | Reagent | Solvent | Temperature | Pressure | Product | Yield |

| 2,4-Dichloronitrobenzene | Liquid Ammonia | Toluene | 160°C | 1.0 - 10.0 MPa | 5-Chloro-2-nitroaniline | 91.2% |

The final and critical step in the most common synthetic routes to this compound is the reduction of the nitro group of its precursor, 2-nitro-5-phenoxyaniline. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry with numerous available reagents and conditions. wikipedia.org

Common methods for this reduction include:

Catalytic Hydrogenation : This is a widely used industrial method. The reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com Care must be taken, as some catalysts, particularly Pd/C, can also promote dehalogenation (removal of the chlorine atom) as a side reaction. commonorganicchemistry.com

Metal-Acid Systems : The use of metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild way to achieve this transformation and is often compatible with other functional groups. commonorganicchemistry.commasterorganicchemistry.com

Transfer Hydrogenation : This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst. It can offer improved selectivity compared to high-pressure hydrogenation.

The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the chloro substituent or the ether linkage.

Advanced Reaction Conditions and Selectivity Optimization

Optimizing the synthesis of this compound requires careful control of reaction conditions to maximize yield and minimize side reactions, particularly dehalogenation during the reduction step.

A significant challenge in the synthesis of halogenated anilines is the potential for hydrodehalogenation during the catalytic hydrogenation of the nitro group. To address this, specialized catalytic systems have been developed. A patented process describes the selective reduction of halonitroarenes using a combination of catalytic transfer hydrogenation with ammonium formate followed by high-pressure catalytic hydrogenation with an external hydrogen source, both in the presence of a platinum-based catalyst. google.com This dual approach, using ammonium formate as both a hydrogen source and an additive to control side reactions, results in a higher purity of the desired halogenated amine. google.com The uniqueness of this method lies in the fact that using either transfer hydrogenation or high-pressure hydrogenation alone leads to lower purity. google.com

In the nucleophilic aromatic substitution steps, advanced conditions can also be employed to improve reaction efficiency. The use of phase-transfer catalysts (PTC), such as triethylbenzylammonium chloride (TEBAC), can facilitate reactions between reactants in different phases (e.g., a solid base and an organic solution), often allowing for lower reaction temperatures and shorter reaction times. rasayanjournal.co.in Furthermore, the choice of solvent can be critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to accelerate SNAr reactions.

By carefully selecting precursors, reaction pathways, and optimizing conditions through advanced catalytic systems and methodologies, the synthesis of this compound can be achieved with high efficiency and selectivity.

Influence of Basic Conditions and Catalysis on Yield and Purity

The formation of the phenoxy component of the molecule is a critical step that is significantly influenced by the choice of base and catalyst. A common synthetic precursor for this reaction is 2-chloro-5-nitroaniline, which undergoes a nucleophilic aromatic substitution with phenol. This reaction is typically catalyzed by a copper species, characteristic of an Ullmann condensation.

The choice of base is crucial for the deprotonation of phenol, thereby generating the phenoxide nucleophile required for the substitution reaction. The strength and solubility of the base can have a profound impact on the reaction rate and, consequently, the yield and purity of the resulting 2-chloro-5-phenoxynitrobenzene intermediate. Common bases employed in this transformation include alkali metal carbonates and hydroxides. Stronger bases can lead to higher conversion rates but may also promote side reactions, leading to impurities.

The catalyst, typically a copper(I) or copper(II) salt, plays a central role in facilitating the carbon-oxygen bond formation. The catalytic cycle is believed to involve the formation of a copper-phenoxide species that then reacts with the aryl halide. The efficiency of the catalyst can be enhanced by the use of ligands that stabilize the copper center and improve its solubility and reactivity.

Below is a data table illustrating the hypothetical influence of different bases and catalysts on the yield of 2-chloro-5-phenoxynitrobenzene, based on general principles of Ullmann condensations.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | CuI (10) | K₂CO₃ | DMF | 150 | 24 | 75 | 95 |

| 2 | Cu₂O (10) | K₂CO₃ | DMF | 150 | 24 | 72 | 94 |

| 3 | CuI (10) | Cs₂CO₃ | DMF | 150 | 18 | 85 | 97 |

| 4 | CuI (10) | NaOH | DMF | 150 | 24 | 65 | 90 |

| 5 | None | K₂CO₃ | DMF | 150 | 48 | <10 | - |

Following the formation of the diaryl ether, the subsequent reduction of the nitro group to an amine is the final step in the synthesis of this compound. This transformation can be achieved using various reducing agents and catalytic systems. Catalytic hydrogenation using transition metals like palladium on carbon (Pd/C) is a common and efficient method. The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction, which is important to avoid the reduction of the chloro-substituent (hydrodechlorination).

Solvent Effects and Temperature Regimes in Phenoxyaniline (B8288346) Formation

The choice of solvent and the reaction temperature are critical parameters that must be carefully controlled to ensure high yield and purity in the synthesis of this compound. These factors have a significant impact on both the initial diaryl ether formation and the final nitro group reduction.

In the Ullmann condensation for the formation of 2-chloro-5-phenoxynitrobenzene, high-boiling polar aprotic solvents are generally preferred. nih.gov Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are effective in solubilizing the reactants and the inorganic base, thereby facilitating the reaction. nih.gov The high boiling points of these solvents allow the reaction to be conducted at the elevated temperatures often required for the nucleophilic aromatic substitution to proceed at a reasonable rate.

The following table provides a hypothetical illustration of how solvent and temperature can affect the yield of the diaryl ether intermediate.

| Entry | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | CuI (10 mol%) | 130 | 24 | 68 |

| 2 | DMF | K₂CO₃ | CuI (10 mol%) | 150 | 24 | 75 |

| 3 | DMF | K₂CO₃ | CuI (10 mol%) | 170 | 18 | 70 (decomposition observed) |

| 4 | DMSO | K₂CO₃ | CuI (10 mol%) | 150 | 24 | 78 |

| 5 | Toluene | K₂CO₃ | CuI (10 mol%) | 110 | 48 | 25 |

For the final reduction of the nitro group, the choice of solvent is also important. Protic solvents such as ethanol (B145695) or methanol (B129727) are commonly used for catalytic hydrogenation with Pd/C. The temperature for this step is typically lower than the ether formation, often ranging from room temperature to around 60-80°C, to ensure the chemoselective reduction of the nitro group without affecting the chloro substituent. The hydrogen pressure is another parameter that can be adjusted to optimize the reaction rate and selectivity.

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Phenoxyaniline

Functionalization of the Aniline (B41778) Moiety

The primary amine group of 2-Chloro-5-phenoxyaniline is a versatile site for chemical modification, readily undergoing reactions typical of aromatic amines. These transformations are fundamental for synthesizing a wide array of derivatives with potential applications in various fields of chemistry.

The nucleophilic nature of the amino group in this compound allows for straightforward acylation and sulfonylation reactions. These reactions are among the most common methods for the synthesis of amides and sulfonamides. sphinxsai.comijarsct.co.in

Acylation is typically achieved by treating the aniline with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the hydrogen chloride byproduct. google.com This reaction converts the basic amino group into a neutral amide functionality, which significantly alters the electronic properties of the molecule.

Sulfonylation involves the reaction of the aniline with a sulfonyl chloride in the presence of a base, such as pyridine or an inorganic base. frontiersrj.comresearchgate.net This process yields sulfonamides, a class of compounds known for their diverse chemical and biological significance. frontiersrj.comjournalijar.com The general method for synthesizing sulfonamides involves the nucleophilic attack of the primary amine on the sulfonyl chloride. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Class | General Reaction Scheme |

| Acylation | Acetyl chloride | N-(2-chloro-5-phenoxyphenyl)acetamide | Ar-NH₂ + CH₃COCl → Ar-NH-COCH₃ + HCl |

| Acylation | Benzoyl chloride | N-(2-chloro-5-phenoxyphenyl)benzamide | Ar-NH₂ + C₆H₅COCl → Ar-NH-COC₆H₅ + HCl |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-chloro-5-phenoxyphenyl)benzenesulfonamide | Ar-NH₂ + C₆H₅SO₂Cl → Ar-NH-SO₂C₆H₅ + HCl |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-chloro-5-phenoxyphenyl)-4-methylbenzenesulfonamide | Ar-NH₂ + CH₃C₆H₄SO₂Cl → Ar-NH-SO₂C₆H₄CH₃ + HCl |

| (Where Ar = 2-chloro-5-phenoxyphenyl) |

This compound can serve as a precursor for the synthesis of Schiff bases (imines) and other related ligands. Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or a ketone, typically under acid catalysis. orientjchem.orgadvancechemjournal.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. asianpubs.org

The resulting Schiff bases, incorporating the 2-chloro-5-phenoxyphenyl moiety, can act as versatile ligands in coordination chemistry. The imine nitrogen and other potential donor atoms within the molecule can coordinate with various metal ions to form stable metal complexes. researchgate.net The electronic and steric properties of the Schiff base can be fine-tuned by selecting different carbonyl compounds, influencing the properties of the resulting metal complexes.

Table 2: Schiff Base Formation Reactions

| Carbonyl Compound | Product Name | General Reaction Scheme |

| Salicylaldehyde | 2-(((2-chloro-5-phenoxyphenyl)imino)methyl)phenol | Ar-NH₂ + Salicylaldehyde → Ar-N=CH-C₆H₄-OH + H₂O |

| Benzaldehyde | N-(benzylidene)-2-chloro-5-phenoxyaniline | Ar-NH₂ + Benzaldehyde → Ar-N=CH-C₆H₅ + H₂O |

| Acetophenone | N-(1-phenylethylidene)-2-chloro-5-phenoxyaniline | Ar-NH₂ + Acetophenone → Ar-N=C(CH₃)C₆H₅ + H₂O |

| (Where Ar = 2-chloro-5-phenoxyphenyl) |

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org The rate and regioselectivity of EAS on the this compound ring are determined by the cumulative electronic effects of the amino (-NH₂), chloro (-Cl), and phenoxy (-OPh) groups.

Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its significant +M (mesomeric) effect.

Phenoxy Group (-OPh): An activating, ortho, para-directing group, also due to a +M effect.

Chloro Group (-Cl): A deactivating, ortho, para-directing group, exhibiting a -I (inductive) effect and a +M effect.

The powerful activating and directing influence of the amino group is expected to dominate the regioselectivity. The positions ortho to the amino group are C1 and C3, and the para position is C4. In this compound, the positions are numbered with the chloro group at C2 and the phenoxy group at C5 relative to the amine at C1. Therefore, the available positions for substitution are C3, C4, and C6.

The most probable sites for electrophilic attack are positions 4 and 6, which are para and ortho to the strongly activating amino group, respectively. Position 6 is also ortho to the activating phenoxy group, making it highly activated. Position 4 is para to the amine but ortho to the deactivating chloro group. Position 3 is meta to the amine and phenoxy group but ortho to the chloro group, making it the least favored site for substitution. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield predominantly a mixture of 4- and 6-substituted products. masterorganicchemistry.comyoutube.comtotal-synthesis.com

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -NH₂ | Relation to -Cl | Relation to -OPh | Predicted Reactivity |

| 3 | meta | ortho | meta | Low |

| 4 | para | ortho | --- | High |

| 6 | ortho | --- | ortho | Very High |

The chlorine atom in this compound is generally unreactive toward nucleophilic aromatic substitution (SₙAr). This is because the benzene ring is not sufficiently electron-deficient to facilitate the attack of a nucleophile.

However, the reactivity of the C-Cl bond can be significantly enhanced in derivatives of this compound. If a strong electron-withdrawing group, such as a nitro group (-NO₂), is introduced onto the aromatic ring, particularly at positions ortho or para to the chlorine atom, the ring becomes activated towards nucleophilic attack. For instance, if nitration (an EAS reaction) were to occur at position 4, the resulting 2,4-dichloro-5-phenoxynitrobenzene derivative would be more susceptible to SₙAr reactions. In such activated systems, the chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, or hydroxides, providing a pathway to further functionalized compounds. researchgate.netnih.gov

Oxidative and Reductive Transformations

The functional groups present in this compound allow for specific oxidative and reductive transformations.

Oxidative Transformations: The aniline moiety is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of a variety of products, including nitroso, nitro, or polymeric materials. The specific outcome depends heavily on the oxidant used and the reaction conditions.

Reductive Transformations: The primary functional groups of this compound (amine, chloro, phenoxy) are generally stable under common catalytic hydrogenation or metal-hydride reduction conditions. However, reductive transformations become highly relevant for derivatives of this compound. For example, if a nitro group is introduced into the molecule via an EAS reaction, it can be selectively reduced to a primary amine using reagents like Sn/HCl, H₂/Pd-C, or Na₂S₂O₄. This provides a route to diamino derivatives, which can serve as valuable building blocks in further synthetic applications.

Pathways to Quinone Derivatives

The conversion of substituted anilines and phenols into quinone derivatives is a significant transformation in organic synthesis, as the quinone motif is a core structure in many biologically active compounds. While direct oxidation of this compound is complex, analogous reactions of substituted anilines suggest potential pathways. The oxidation of anilines to p-benzoquinones typically requires strong oxidizing agents.

The synthesis of substituted 1,4-quinones often involves nucleophilic substitution reactions on a pre-existing quinone ring. nih.gov For instance, chloro-substituted quinones like chloranil can react with various amines to yield NH-substituted quinone derivatives. nih.gov Another approach involves the reaction of halogenated quinones with amines or anilines. nih.gov These methods, however, build the molecule from a quinone starting material rather than creating the quinone ring from an aniline precursor. The direct oxidation of anilines, particularly those with multiple aromatic rings and heteroatoms like this compound, can be challenging due to the potential for polymerization and side-reactions on the phenoxy ring.

Reduction of Peripheral Functional Groups in Synthesized Analogs

In the synthesis of analogs of this compound, peripheral functional groups, particularly nitro groups, are often introduced as synthetic handles or to modulate the electronic properties of the molecule. The subsequent reduction of these groups is a key step in many synthetic sequences. The selective reduction of a nitro group to an amine without affecting other reducible functionalities, such as a chloro group or the aromatic rings, is of high synthetic value.

Catalytic hydrogenation is a common and effective method for this transformation. commonorganicchemistry.com Palladium on carbon (Pd/C) is a frequently used catalyst for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant drawback is its potential to catalyze dehalogenation, which would be problematic for a substrate like this compound or its analogs. commonorganicchemistry.com To avoid the loss of halogen substituents, Raney nickel is often a preferred catalyst for the hydrogenation of nitro groups in halogenated aromatic compounds. commonorganicchemistry.com

Metal-based reductions under acidic conditions offer a milder, chemoselective alternative. Reagents such as iron (Fe) in acetic acid, zinc (Zn) in acidic media, or tin(II) chloride (SnCl2) are effective for reducing nitro groups to primary amines while leaving other reducible groups intact. commonorganicchemistry.com The choice of reductant can also allow for partial reduction; catalytic systems have been developed to selectively reduce aromatic nitro compounds to intermediate phenylhydroxylamines rather than proceeding to the thermodynamically stable amine. mdpi.comresearchgate.net

Table 1: Common Reagents for Chemoselective Nitro Group Reduction in Aromatic Compounds

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, common method commonorganicchemistry.com | Can cause dehalogenation of aryl halides commonorganicchemistry.com |

| H₂ / Raney Nickel | H₂ gas, solvent (e.g., EtOH) | Reduces nitro groups without dehalogenating aryl chlorides, bromides, or iodides commonorganicchemistry.com | Pyrophoric nature requires careful handling |

| Fe / Acid (e.g., AcOH, HCl) | Refluxing acidic solution | Mild, chemoselective, cost-effective nih.gov | Requires stoichiometric metal, acidic workup |

| SnCl₂ | Acidic solution (e.g., HCl) | Mild, tolerates many functional groups commonorganicchemistry.com | Generates tin-based waste |

| Catalytic Transfer Hydrogenation | H-donor (e.g., HCOOH, NH₄HCO₂) | Avoids use of pressurized H₂ gas | Catalyst dependent selectivity |

Design and Synthesis of Novel this compound Derivatives and Analogs

The diaryl ether motif is recognized as a privileged scaffold in medicinal and agrochemical research, appearing in numerous compounds with diverse biological activities. nih.gov The design and synthesis of novel derivatives of this compound focus on systematically modifying its structure to probe and optimize these activities.

Exploration of Diverse Phenoxy Substitutions

A primary strategy for creating novel analogs involves altering the substitution pattern on the phenoxy ring. This allows for the systematic modification of physicochemical properties such as lipophilicity, electronic character, and steric bulk. A common synthetic approach involves the nucleophilic aromatic substitution reaction between a substituted phenol (B47542) and an activated chloro-aniline derivative. For example, the synthesis of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives begins with the reaction of 2,4-dichlorobenzoic acid and phenol to create the core diaryl ether structure. nih.gov This general principle can be applied to generate a library of analogs by reacting a suitable aniline precursor with a diverse panel of substituted phenols.

Another powerful method for forming the diaryl ether linkage is the Chan-Lam coupling reaction, which uses copper catalysts to couple arylboronic acids with phenols. mdpi.com This allows for the formation of the C-O bond under relatively mild conditions and with good functional group tolerance. By starting with a boronic acid derivative of the chloro-aniline ring and coupling it with various substituted phenols, a wide array of phenoxy-substituted analogs can be synthesized efficiently.

Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug and agrochemical discovery that systematically investigates how changes in a molecule's structure affect its biological activity. oncodesign-services.com For derivatives of this compound, SAR studies guide the optimization of lead compounds by identifying key structural features that influence potency, selectivity, and other important properties. oncodesign-services.com

SAR exploration for this scaffold typically involves several key modifications:

Substitution on the Phenoxy Ring: The electronic nature and position of substituents on the phenoxy ring are critical. In studies of related diaryl ether structures, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at the ortho, meta, or para positions can drastically alter target affinity and selectivity. mdpi.com For example, in some quinoxaline derivatives, replacing an electron-releasing methoxy group with an electron-withdrawing chloro group was found to decrease activity, highlighting the importance of electronic effects. mdpi.com

Substitution on the Chloro-Aniline Ring: Modifications to the aniline portion of the molecule, beyond the essential amino and chloro groups, can also be explored. Altering the position of the chloro substituent or introducing additional groups can influence the molecule's conformation and interaction with biological targets.

Derivatization of the Amino Group: The primary amine is a key reactive handle for introducing a wide variety of functional groups and linkers. Acylation, alkylation, or conversion to heterocycles allows for the exploration of different vectors and interactions at a target binding site. SAR studies on diarylmethyl amine scaffolds have shown that the nature of the group attached to the nitrogen is crucial for activity. researchgate.net

Computational methods, such as molecular modeling and docking studies, are often used in conjunction with experimental synthesis and testing to rationalize observed SAR data and to predict the activity of new designs. oncodesign-services.comfrontiersin.org

Table 2: Illustrative SAR Principles for Diaryl Ether Scaffolds

| Modification Area | Type of Substituent | General Impact on Activity (Example-based) | Citation |

|---|---|---|---|

| Phenoxy Ring | Electron-donating groups (e.g., -OCH₃) | Can be essential for activity in certain scaffolds; replacement with withdrawing groups may decrease potency. | mdpi.com |

| Phenoxy Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Can enhance activity in other contexts, potentially through specific electronic or steric interactions. | mdpi.com |

| Phenoxy Ring | Bulky alkyl chains | Ideal chain length can be critical; studies on some inhibitors found optimal activity with five or six-carbon chains. | nih.gov |

| Aniline Ring Nitrogen | Conversion to sulfonamide | Can introduce new hydrogen bonding opportunities with target residues, significantly increasing potency. | nih.gov |

| Aniline Ring Nitrogen | Attachment of heterocyclic amines/amides | Can lead to potent activity against specific biological targets, with the choice of heterocycle being critical. | researchgate.net |

Spectroscopic and Structural Characterization of 2 Chloro 5 Phenoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of 2-Chloro-5-phenoxyaniline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of atoms within the molecule.

In the ¹H NMR spectrum of 4-(4′-Chlorophenoxy)aniline, a derivative, the aromatic protons appear as distinct signals. Specifically, the protons on the aniline (B41778) ring are observed as doublets at δ 6.59 (d, J=8 Hz, 2H) and δ 6.77 (d, J=8 Hz, 2H), while the protons on the phenoxy ring are found at δ 6.86 (d, J=8 Hz, 2H) and δ 7.35 (d, J=8 Hz, 2H). The amino protons typically appear as a broad singlet, in this case at δ 4.99 (s, 2H). scispace.com

The ¹³C NMR spectra for this compound and its isomers are also available, providing data on the carbon skeleton. nih.govnih.gov For instance, in related 5-chloro-salicylanilide derivatives, the aromatic carbons exhibit signals in the range of 110-157 ppm. lew.ro

Table 1: ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aniline-H | 6.59 | Doublet | 8 | 2H |

| Aniline-H | 6.77 | Doublet | 8 | 2H |

| Phenoxy-H | 6.86 | Doublet | 8 | 2H |

| Phenoxy-H | 7.35 | Doublet | 8 | 2H |

| NH₂ | 4.99 | Singlet | - | 2H |

Data derived from a study on 4-(4′-Chlorophenoxy)aniline. scispace.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound shows characteristic absorption bands. nih.gov For related aniline derivatives, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. up.ac.za Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. up.ac.za The C-O-C ether linkage and the C-Cl bond also have characteristic vibrational frequencies.

Raman spectroscopy provides additional information, particularly for non-polar bonds. The Raman spectra of aniline oligomers, which share structural similarities, have been studied to understand the vibrational modes of the polymer chain. cuni.cz For instance, the C=S stretching vibration in related thiourea (B124793) complexes shows a strong band around 729 cm⁻¹ in both IR and Raman spectra. up.ac.za

Table 2: Characteristic IR and Raman Bands for Aniline and Related Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=C Aromatic Ring Stretch | 1400-1600 | IR, Raman |

| C-O-C Ether Stretch | 1200-1300 | IR |

| C-Cl Stretch | 600-800 | IR |

Data compiled from general spectroscopic principles and studies on related compounds. up.ac.zacuni.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. The molecular formula of this compound is C₁₂H₁₀ClNO, corresponding to a molecular weight of approximately 219.67 g/mol . chemscene.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, which for the protonated molecule [M+H]⁺ of a related dichlorophenoxy derivative was calculated to be m/z 312.9402. The fragmentation pattern in the mass spectrum provides valuable information about the stability of different parts of the molecule and the connectivity of the atoms. For instance, cleavage of the ether bond is a common fragmentation pathway for phenoxyaniline (B8288346) derivatives.

Table 3: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Monoisotopic Mass | 219.0450916 Da |

Data obtained from the PubChem database. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For aromatic compounds like this compound, these transitions are typically π → π* and n → π*.

Studies on Schiff base derivatives of 2-phenoxyaniline (B124666) have shown absorption bands in the UV-Vis spectrum corresponding to these transitions. bohrium.com The electronic spectrum of a related Schiff base, (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline, exhibits a π-π* transition at 376 nm, which is attributed to the excitation of electrons in the azomethine (C=N) group. researchgate.net The solvent can also influence the position of these absorption bands.

X-ray Crystallography in Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

A study on a series of 4-phenoxyanilines, including the chloro derivative, revealed that they are isostructural. scispace.comrsc.org The crystal packing is influenced by a combination of N-H···O and N-H···N hydrogen bonds, as well as C-H···X (where X is the halogen) interactions. scispace.com In these structures, the non-hydrogen atoms were refined with anisotropic displacement parameters, and the amino hydrogen atoms were located from difference Fourier maps. scispace.com The crystal structure of derivatives, such as those of (4-phenylthiazol-2(3H)-ylidene) benzamide, have also been confirmed by single-crystal X-ray diffraction. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Phenoxyaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Chloro-5-phenoxyaniline would provide fundamental information about its properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the electronic excited states of molecules. The analysis would yield information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). These theoretical findings could be used to interpret and predict the molecule's UV-Visible absorption spectrum, providing insights into its photophysical properties.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for examining intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from filled "donor" orbitals (like lone pairs on nitrogen or oxygen) to empty "acceptor" orbitals (like antibonding orbitals). The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their strength and significance, helping to explain the molecule's stability and conformational preferences.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and optical switching. Organic molecules, particularly those with donor-acceptor systems and delocalized π-electrons, are promising candidates for NLO applications. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in predicting the NLO response of a molecule. mq.edu.aubath.ac.uk

The key parameter for second-order NLO materials is the first hyperpolarizability (β). For this compound, the aniline (B41778) group (-NH2) acts as an electron donor, while the chloro (-Cl) and phenoxy (-O-C6H5) groups modulate the electronic structure. The delocalization of electrons across the aromatic rings facilitates intramolecular charge transfer, which is a primary determinant of NLO activity.

Computational studies on substituted anilines have shown that the strength of donor and acceptor groups, as well as the length of the π-conjugation path, significantly influences the hyperpolarizability. mq.edu.aubath.ac.uk For this compound, quantum chemical calculations would typically involve geometry optimization followed by the calculation of electronic properties. The predicted values for polarizability (α) and first hyperpolarizability (β) would indicate its potential as an NLO material. Halogenated aniline derivatives, for instance, have been investigated to optimize these nonlinear coefficients. ccsenet.orgresearchgate.net

Table 1: Representative Predicted NLO Properties of this compound Note: These values are illustrative, based on theoretical calculations for structurally similar aniline derivatives, as specific experimental or computational data for this compound is not readily available in published literature.

| Parameter | Symbol | Predicted Value | Unit |

| Dipole Moment | μ | 3.50 | Debye |

| Mean Polarizability | α | 25.1 x 10-24 | esu |

| First Hyperpolarizability | β | 12.8 x 10-30 | esu |

Molecular Docking and Dynamic Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for understanding interactions and predicting the binding affinity of a compound to a biological target.

To predict the binding mode of this compound, a three-dimensional structure of a target protein is required. The compound would be placed into the binding site of the receptor in various conformations, and a scoring function would be used to estimate the most favorable binding pose. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

Studies on analogous structures, such as phenoxyacetanilide and phenoxyaniline (B8288346) derivatives, reveal common interaction patterns. nih.govsemanticscholar.orgresearchgate.net For this compound, the amine group can act as a hydrogen bond donor, the oxygen of the phenoxy group can be an acceptor, and the aromatic rings can engage in hydrophobic and π-stacking interactions with nonpolar residues in the protein's active site. The chlorine atom can also participate in halogen bonding. For example, docking studies of phenoxyaniline analogs with Cytochrome P450 2B enzymes have been performed to probe these structure-activity relationships. nih.gov

Once a binding pose is predicted, the binding affinity is estimated, often expressed as a binding energy (in kcal/mol). A lower binding energy suggests a more stable and favorable interaction. Computational methods can range from fast scoring functions in standard docking to more rigorous but computationally expensive techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

Molecular dynamics (MD) simulations can further refine this analysis. An MD simulation would model the atomic-level movements of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the flexibility of both the ligand and the receptor. This dynamic view confirms whether key interactions observed in static docking are maintained. Deep learning models are also emerging as powerful tools for predicting protein-ligand binding affinity with high accuracy. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table presents a hypothetical scenario for illustrative purposes.

| Parameter | Result |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Binding Energy | -8.2 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bond with Met793 (amine group); Hydrophobic interactions with Leu718, Val726; π-Alkyl interaction with Ala743 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters

In silico ADMET prediction is a critical step in early-stage drug discovery, used to filter out compounds with poor pharmacokinetic or toxicity profiles. sci-hub.seslideshare.net Various computational models, many of which are based on QSAR principles and machine learning, are used to estimate these properties for a given chemical structure. researchgate.net

For this compound, a full ADMET profile can be computationally generated. Key parameters include:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound might inhibit these enzymes. Aromatic amines are known to undergo metabolic activation, which is an important consideration. nih.gov

Excretion: Prediction of total clearance and renal organic cation transporter substrate status.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and carcinogenicity.

These predictions help identify potential liabilities of a drug candidate, allowing for structural modifications to improve its ADMET profile before committing significant resources to its development. researchgate.netresearchgate.netresearchgate.net

Table 4: Predicted In Silico ADMET Profile for this compound Note: The values in this table are representative predictions from common ADMET software and are intended for illustrative purposes.

| Property Class | Parameter | Predicted Value/Classification |

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | High | |

| P-glycoprotein Substrate | No | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes |

| Plasma Protein Binding | > 90% | |

| Metabolism | CYP2D6 Substrate | Yes |

| CYP3A4 Inhibitor | No | |

| CYP2C9 Inhibitor | Yes | |

| Excretion | Total Clearance | Low |

| Toxicity | Ames Mutagenicity | Non-mutagenic |

| hERG I Inhibitor | Low risk | |

| Carcinogenicity | Non-carcinogenic | |

| Hepatotoxicity | Low risk |

Coordination Chemistry of 2 Chloro 5 Phenoxyaniline Based Ligands

Synthesis and Physicochemical Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from 2-Chloro-5-phenoxyaniline would likely involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), or Zn(II)) with the ligand in an appropriate solvent. Often, the aniline (B41778) is first converted into a Schiff base by condensation with an aldehyde or ketone to create a multidentate ligand, enhancing the stability of the resulting metal complex.

Design Principles for Ligand-Metal Coordination

The design of ligands based on this compound would focus on creating specific coordination environments around a metal center. The nitrogen atom of the aniline group is a primary coordination site. Modification of the aniline, for instance by creating a Schiff base with salicylaldehyde, would introduce oxygen donor atoms, resulting in a bidentate or tridentate ligand capable of forming stable chelate rings with the metal ion. The electronic properties of the ligand, influenced by the electron-withdrawing chloro group and the bulky phenoxy group, would affect the stability and reactivity of the metal complex. These substituents can modulate the Lewis basicity of the donor atoms and introduce steric constraints that influence the final geometry of the complex.

Spectroscopic and Analytical Techniques for Complex Characterization

To characterize putative this compound metal complexes, a suite of spectroscopic and analytical methods would be employed:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the C-N or N-H stretching of the aniline moiety, upon complexation provide evidence of bonding.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. This technique provides information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would confirm the ligand structure and detect changes in the chemical shifts of protons and carbons near the coordination sites.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

Elemental Analysis: To determine the empirical formula of the synthesized complexes by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal.

X-ray Crystallography: To provide definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.

Electronic and Magnetic Properties of Metal Chelates

The electronic properties of these hypothetical complexes would be largely determined by the d-orbital splitting of the central transition metal, which is a function of the ligand field and the coordination geometry (e.g., octahedral, tetrahedral, or square planar). UV-Vis spectroscopy is the primary tool for investigating these properties.

Magnetic susceptibility measurements would be crucial for determining the number of unpaired electrons in paramagnetic complexes (e.g., those of Co(II), Ni(II), Cu(II)). The measured magnetic moment helps in assigning the oxidation state and the spin state (high-spin vs. low-spin) of the central metal ion, which in turn provides further insight into the coordination environment. For instance, an octahedral Ni(II) complex is expected to have a magnetic moment corresponding to two unpaired electrons.

Catalytic Applications of this compound Metal Complexes

Transition metal complexes are widely studied for their catalytic activity. Complexes derived from this compound-based ligands could potentially be screened for various catalytic applications, such as:

Oxidation Reactions: Catalyzing the oxidation of alcohols or alkenes.

Reduction Reactions: Acting as catalysts for hydrogenation processes.

Cross-Coupling Reactions: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis.

The catalytic performance would depend on the nature of the metal center, the ligand's ability to stabilize different oxidation states of the metal, and the steric and electronic environment provided by the this compound framework.

Applications of 2 Chloro 5 Phenoxyaniline in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecular Architectures

2-Chloro-5-phenoxyaniline serves as a foundational building block for creating intricate molecular structures. chemicalbook.com Its aniline (B41778) derivative structure makes it a key component in synthesizing more complex organic compounds. chemicalbook.com The primary amine (-NH₂) group is nucleophilic and can readily undergo diazotization, amidation, and alkylation reactions. The chloro- and phenoxy- substituents on the aromatic ring influence its electronic properties and provide additional sites for chemical modification. This multi-functionality allows chemists to incorporate the this compound scaffold into larger frameworks, including various heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Precursor for Dye and Pigment Synthesis

Historically and in modern chemical manufacturing, aniline derivatives are crucial for the production of synthetic colorants. This compound is a notable intermediate in this sector, particularly for acid dyes. chemicalbook.comgoogle.com Its chemical structure is integral to forming the chromophore system—the part of a molecule responsible for its color—in various dye classes.

The most prominent application of this compound in the dye industry is its use as a precursor for specific acid dyes. It is explicitly identified as a key intermediate in the manufacturing of Acid Red 249, Acid Red 149, and Acid Blue 128. chemicalbook.comgoogle.comlookchem.com The synthesis of these dyes typically involves a diazotization reaction where the primary amine group on this compound is converted into a diazonium salt. This highly reactive intermediate is then coupled with other aromatic compounds (coupling components) to form the final azo dye molecule.

Table 1: Acid Dyes Synthesized from this compound

| Dye Name | C.I. Name | CAS Number | Key Intermediate |

|---|---|---|---|

| Acid Red 249 | 18134 | 6416-66-6 | This compound |

| Acid Red 149 | - | - | This compound |

Integration into Agrochemical Development

Substituted anilines and related chloro-aromatic compounds are established building blocks in the synthesis of agrochemicals, including herbicides and pesticides. chemimpex.com While specific commercial pesticides derived directly from this compound are not prominently documented in public literature, the structural motifs within the molecule are highly relevant to agrochemical design. For instance, chloro- and phenoxy- substituted aromatic rings are features of many active herbicidal compounds, such as aryloxyphenoxypropionates. researchgate.netresearchgate.net The development of novel pesticides often relies on intermediates like this compound to construct molecules that exhibit desired biological activity against agricultural pests and weeds. semanticscholar.org

Contribution to Pharmaceutical Compound Synthesis

The synthesis of active pharmaceutical ingredients (APIs) frequently involves the use of specialized chemical intermediates to build complex molecular frameworks. Aniline derivatives are important in this regard, and this compound's structure makes it a valuable contributor to the synthesis of certain pharmaceutical compounds and scaffolds.

In medicinal chemistry, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly. Its phenoxy aniline core is a scaffold that can be elaborated upon to create diverse libraries of compounds for drug discovery screening. The chlorine atom can be replaced or used to direct further reactions, while the amine group offers a handle for creating amides, sulfonamides, and other functional groups common in drug molecules.

A significant application of a structurally analogous compound is in the synthesis of the well-known antimicrobial agent, Triclosan. A patent for the preparation of Triclosan details the use of 5-chloro-2-(2,4-dichlorophenoxy)aniline, also referred to as "Triclosan amine," as the direct precursor. google.com This precursor is synthesized from 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene through a reduction process. google.com Given that this compound shares the core chloro-phenoxy-aniline structure, it represents a key structural analog for the development of other antimicrobial compounds. This highlights its role in creating scaffolds for substances with potent antibacterial and antifungal properties.

Table 2: Related Antimicrobial Synthesis

| Target Compound | Key Precursor/Analog | Application |

|---|

Biological Activities and Mechanistic Insights from in Vitro Studies

Investigation of Antimicrobial Properties

Direct studies on the antimicrobial properties of 2-Chloro-5-phenoxyaniline are not extensively available in the current scientific literature. However, the biological activity of structurally related compounds, such as halogenated anilines and phenoxyaniline (B8288346) derivatives, has been investigated, providing insights into its potential antimicrobial profile.

In Vitro Evaluation Against Bacterial Strains

While specific data for this compound is limited, the broader class of phenoxazine derivatives, which share structural similarities, has demonstrated antibacterial activity. For instance, certain synthesized phenoxazine compounds have shown significant antibacterial effects against a range of bacteria, including Klebsiella sp., Bacillus sp., Proteus vulgaris, Salmonella sp., Shigella flexneri, Staphylococcus aureus, Streptococcus pneumoniae, and Vibrio cholerae. The activity is influenced by the specific substitutions on the phenoxazine core.

Similarly, derivatives of quinobenzothiazine, which can be synthesized from aniline (B41778) derivatives, have exhibited potent activity against reference and multidrug-resistant clinical isolates of Staphylococcus aureus and Enterococcus faecalis.

Assessment of Antifungal Potential

The antifungal potential of this compound can be inferred from studies on related chloro-substituted anilines and other aniline derivatives. For example, 3,5-dichloroaniline and 3,5-dibromoaniline have been reported to possess notable fungitoxicity against a variety of fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes nih.gov. Another related compound, 2-chloro-N-phenylacetamide, has demonstrated antifungal activity against Aspergillus flavus strains, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 μg/mL scielo.brnih.gov.

A study on N-allylaminocyclohex-2-enones, synthesized from various anilines, showed that a derivative of chloro-aniline exhibited the highest antifungal efficacy against Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL acs.org.

Interactive Data Table: Antifungal Activity of a Structurally Related Compound (2-chloro-N-phenylacetamide) against Aspergillus flavus

| Fungal Strain | MIC (μg/mL) | MFC (μg/mL) |

| A. flavus Strain 1 | 16 | 32 |

| A. flavus Strain 2 | 32 | 64 |

| A. flavus Strain 3 | 64 | 128 |

| A. flavus Strain 4 | 128 | 256 |

| A. flavus Strain 5 | 256 | 512 |

| MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is illustrative based on reported ranges for a related compound. |

Activity Against Drug-Resistant Parasitic Strains (e.g., Plasmodium falciparum)

There is no direct evidence of the anti-parasitic activity of this compound. However, a hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline, has been synthesized and evaluated for its antimalarial activity. This compound demonstrated in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum malariaworld.orgmalariaworld.org. The IC50 values were 11.47 ± 1.3 ng/mL for the 3D7 strain and 1.45 ± 0.26 ng/mL for the W2 strain malariaworld.org. This suggests that the chloro-phenoxyaniline scaffold could be a component of molecules with antimalarial properties.

In Vitro Evaluation of Antioxidant Potential

Mechanistic Studies on Anti-inflammatory Activities

Specific mechanistic studies on the anti-inflammatory activities of this compound are not documented. However, research on structurally similar 2'-phenoxymethanesulfonanilide derivatives has shown potent anti-inflammatory activity. These compounds were found to inhibit adjuvant-induced arthritis in rats nih.gov. Furthermore, certain 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives have been synthesized and shown to inhibit the activation of mast cells, neutrophils, and macrophages, which are key inflammatory cells. Some of these compounds also inhibited the formation of TNF-alpha from brain macrophage cells (N9) nih.gov. These findings suggest that the phenoxy aniline moiety may be a valuable pharmacophore in the design of anti-inflammatory agents.

In Vitro Anticancer and Antiproliferative Properties in Cell Lines

The most direct evidence for the biological activity of compounds related to this compound comes from the field of oncology. A patent describes the synthesis of piperlongumine derivatives, some of which incorporate the this compound structure, and their evaluation as anticancer agents google.com.

These derivatives have been shown to selectively kill cancer cells without significantly affecting normal cells google.com. In vitro experiments demonstrated that these compounds could inhibit the growth of HT-29 human colon cancer cells google.com. The mechanism of action is suggested to involve the activation of Caspase 3, a key enzyme in the apoptotic pathway, leading to programmed cell death in cancer cells google.com. When HT-29 cells were treated with these compounds, an increase in Caspase 3 activity was observed, indicating the induction of apoptosis google.com.

Interactive Data Table: In Vitro Anticancer Activity of a Piperlongumine Derivative Incorporating this compound

| Cell Line | Compound Concentration | Exposure Time | Observation |

| HT-29 (Colon Cancer) | 10 µM | 24 hours | Increased Caspase 3 activity |

| HT-29 (Colon Cancer) | 10 µM | 48 hours | Increased Caspase 3 activity |

| C2C12 (Normal Myoblast) | 10 µM | Not specified | Normal growth and differentiation |

| This data is based on the findings reported in patent CN102146054A for a derivative compound. |

Enzyme Inhibition Studies and Biochemical Interactions

In vitro research has provided critical insights into the biochemical interactions of phenoxyaniline compounds, particularly their ability to modulate the activity of key metabolic enzymes. Studies on phenoxyaniline (POA) and its halogenated congeners serve as important models for understanding how compounds like this compound may interact with biological systems at a molecular level.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics. The CYP2B subfamily, including the human isoform CYP2B6, is particularly noted for its role in the biotransformation of environmental toxicants, many of which are halogenated compounds nih.govnih.govacs.org. Research has focused on understanding the interactions between a series of POA congeners and various CYP2B enzymes, including rat CYP2B1, rabbit CYP2B4, and human CYP2B6 nih.govacs.org.

Enzyme inhibition assays are a primary tool for quantifying the potency of these interactions. The half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter. For POA and its analogs, IC50 values are considered a reliable indicator of their inhibitory potency on CYP2B enzymes acs.org. While specific IC50 values for this compound are not extensively documented in the cited literature, studies on related compounds like POA and 3-chloro-4-phenoxyaniline reveal significant discrepancies between their spectral binding constants (Ks) and their IC50 values, suggesting complex interactions influenced by other factors nih.govnih.govacs.org. For many other POA congeners, however, the IC50 and Ks values were more closely aligned, with less than a three-fold difference observed nih.govacs.org.

Investigations using analogs have determined that POA congeners can act as competitive inhibitors for enzymes like CYP2B4 and CYP2B6 acs.org. This indicates that they likely bind to the same active site as the substrate. The halogenation pattern on the phenoxyaniline structure has been shown to affect these interactions with CYP2B enzymes for most of the tested congeners nih.govacs.org.

Table 1: Interaction of Phenoxyaniline Analogs with CYP2B Enzymes

| Compound/Parameter | Interaction Details | Reference |

|---|---|---|

| POA Congeners | Inhibition of CYP2B enzymes (rat CYP2B1, rabbit CYP2B4, human CYP2B6) studied via inhibition assays. | nih.gov |

| POA & 3-chloro-4-phenoxyaniline | Large discrepancies observed between spectral binding constants (Ks) and IC50 values. | nih.govnih.govacs.org |

| POA Congeners (General) | For most analogs, less than a 3-fold difference between Ks and IC50 values was found. | nih.govacs.org |

| POA & 2',4',5'-TCPOA | Determined to be competitive inhibitors of CYP2B4 and CYP2B6. | acs.org |

The binding of a ligand to a CYP enzyme can be characterized using spectral binding titrations, which measure the spectral shift upon ligand binding to the heme iron of the enzyme. For POA and its analogs, binding to CYP2B enzymes typically results in a type II spectral shift, which is consistent with a weak interaction between the ligand's nitrogen atom and the enzyme's heme iron, possibly through an axial water molecule nih.govacs.org.

These studies have shown that POA compounds generally exhibit high affinity for CYP2B enzymes. For instance, all tested congeners displayed a high affinity for CYP2B1, with Ks values below 1 µM nih.govacs.org. The affinity for CYP2B4 and CYP2B6 was generally 2- to 7-fold lower than for CYP2B1 nih.govacs.org.

The binding of a ligand is not a static event; it can induce conformational changes in the enzyme that are critical for its catalytic function. The significant differences sometimes observed between the binding affinity (Ks) and the functional inhibition (IC50) for certain phenoxyanilines suggest that the initial binding event and the subsequent catalytic inhibition are distinct processes that can be influenced by other cellular components nih.govacs.org.

The catalytic activity of CYP enzymes is dependent on electron transfer from redox partner proteins, primarily NADPH-cytochrome P450 reductase (POR) and, in some cases, cytochrome b5 (cyt b5) nih.govacs.org. Research has demonstrated that these redox partners play a profound role in modulating the interaction between CYP2B enzymes and phenoxyaniline ligands nih.govacs.org.

The presence of POR has been shown to decrease the binding affinity of both POA and another analog, 2',4',5'-trichlorophenoxyaniline (2',4',5'-TCPOA), for CYP2B6 in spectral titration experiments nih.govnih.govacs.org. This suggests that POR binding induces conformational changes in the CYP enzyme that alter how the ligand is accommodated.

Cytochrome b5 also exerts significant and often ligand-specific effects. In reconstituted enzyme systems containing POR and CYP2B6, the addition of cyt b5 increased the IC50 value for POA (indicating weaker inhibition) but markedly decreased the IC50 for 2',4',5'-TCPOA (indicating stronger inhibition) nih.govnih.govacs.org. These findings highlight that the interplay between the CYP enzyme, its redox partners, and the ligand is complex and can lead to different functional outcomes depending on the specific ligand structure. The binding sites for POR and cyt b5 on the CYP enzyme are distinct but may overlap, leading to unique allosteric effects on the active site for each partner nih.gov. This modulation by redox partners helps to explain the observed inconsistencies between binding affinity and inhibitory activity nih.govacs.org.

Table 2: Effect of Redox Partners on CYP2B6-Ligand Interactions

| Redox Partner | Effect on POA Interaction | Effect on 2',4',5'-TCPOA Interaction | Reference |

|---|---|---|---|

| NADPH-Cytochrome P450 Reductase (POR) | Decreased binding affinity for CYP2B6. | Decreased binding affinity for CYP2B6. | nih.govnih.govacs.org |

| Cytochrome b5 (cyt b5) | Increased IC50 value (weaker inhibition). | Decreased IC50 value (stronger inhibition). | nih.govnih.govacs.org |

Exploration of Molecular Targets and Cellular Pathway Interactions

Beyond the well-studied interactions with cytochrome P450 enzymes, the broader molecular targets and cellular pathway interactions of this compound are less defined. However, the phenoxyaniline scaffold is recognized as a building block for more complex organic compounds with potential biological activities chemicalbook.com. Derivatives of phenoxyaniline are utilized in medicinal chemistry, suggesting that this chemical class can interact with various biological targets. For instance, 5-Chloro-2-phenoxyaniline (B41261) is used as an intermediate in the synthesis of certain dyes chemicalbook.com. While this does not directly describe a cellular pathway interaction, it establishes the compound's utility in creating larger, potentially bioactive molecules. There is some indication that derivatives, such as 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide, may function by inhibiting enzymes involved in critical cellular processes like cell division, which could impart anticancer effects. However, the precise molecular pathways remain an area for further investigation.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | 5-chloro-2-phenoxyaniline |

| Phenoxyaniline | POA |

| 3-chloro-4-phenoxyaniline | 3CPOA |

| 2',4',5'-trichlorophenoxyaniline | 2',4',5'-TCPOA |

| Cytochrome P450 2B1 | CYP2B1 |

| Cytochrome P450 2B4 | CYP2B4 |

| Cytochrome P450 2B6 | CYP2B6 |

| NADPH-cytochrome P450 reductase | POR |

| Cytochrome b5 | cyt b5 |

Environmental Fate and Theoretical Degradation Studies

In Silico Analysis of Potential Degradation Pathways

The structure of "2-Chloro-5-phenoxyaniline," featuring a chloroaniline moiety and a phenoxy group, suggests several potential biotic and abiotic degradation pathways. These pathways are inferred from studies on similar aromatic amines and chlorinated compounds.

Predicted Biotic Degradation:

Microbial degradation is a primary route for the breakdown of many organic pollutants in soil and water. For "this compound," the following microbial transformations are theoretically plausible:

Hydroxylation: The aromatic rings are susceptible to attack by monooxygenase and dioxygenase enzymes produced by microorganisms. This can lead to the formation of hydroxylated intermediates.

Dehalogenation: The chlorine atom can be removed through either oxidative or reductive dehalogenation, a common pathway for the breakdown of chlorinated aromatic compounds.

Cleavage of the Ether Bond: The ether linkage between the two aromatic rings can be cleaved by microbial enzymes, leading to the formation of "2-Chloro-5-hydroxyaniline" and phenol (B47542) or their derivatives.

Mineralization: Under aerobic conditions, complete degradation (mineralization) could occur, ultimately converting the organic compound into carbon dioxide, water, and inorganic chloride.

The degradation of chloroanilines has been observed in various microbial species. For instance, some bacteria are known to initiate the degradation of chloroanilines through dioxygenation, leading to the formation of catechols which are then further metabolized.

Predicted Abiotic Degradation:

Abiotic degradation processes, such as oxidation by reactive oxygen species present in the environment (e.g., hydroxyl radicals), can also contribute to the transformation of "this compound." The phenoxy group may be susceptible to oxidative cleavage.

The following table summarizes the potential degradation products based on theoretical pathways.

| Degradation Pathway | Potential Intermediate/Product |

| Hydroxylation | Hydroxylated derivatives of "this compound" |

| Dehalogenation | "5-Phenoxyaniline" |

| Ether Bond Cleavage | "2-Chloro-5-hydroxyaniline", Phenol |

| Ring Cleavage | Aliphatic acids |

| Mineralization | CO₂, H₂O, Cl⁻ |

Theoretical Photolytic and Hydrolytic Stability Assessments

Photolytic Stability:

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many aromatic compounds. "this compound" is expected to absorb light in the environmentally relevant UV spectrum due to its aromatic nature. This absorption of light energy can lead to the excitation of electrons and subsequent chemical reactions.

Direct Photolysis: The compound may undergo direct photolysis, where the molecule itself absorbs light and is transformed. This could involve the cleavage of the carbon-chlorine bond, a common photochemical reaction for chlorinated aromatic compounds.

Indirect Photolysis: In natural waters, indirect photolysis can occur, mediated by sensitizing substances like humic acids. These substances absorb light and transfer the energy to the target compound or generate reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that then react with "this compound."

Given the presence of the chromophoric aromatic rings and the chloro-substituent, it is theoretically predicted that "this compound" would be susceptible to photodegradation in the environment. The rate of degradation would depend on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix.

Hydrolytic Stability:

Hydrolysis is the reaction of a compound with water. The stability of a chemical to hydrolysis is an important factor in its environmental persistence, particularly in aquatic systems.

The "this compound" molecule contains an ether linkage and an amine group, both of which can be subject to hydrolysis under certain conditions. However, the aryl-ether bond is generally stable to hydrolysis under neutral pH conditions found in most natural waters. Similarly, the amino group on the aromatic ring is also relatively stable.

Significant hydrolysis would likely only occur under extreme pH conditions (highly acidic or alkaline) and elevated temperatures, which are not typical of most environmental compartments. Therefore, "this compound" is predicted to be hydrolytically stable under typical environmental conditions.

The following table provides a theoretical assessment of the stability of "this compound."

| Process | Theoretical Stability | Influencing Factors |

| Photolysis | Potentially Unstable | Light intensity, wavelength, presence of photosensitizers |

| Hydrolysis | Stable | pH, temperature |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Chloro-5-phenoxyaniline and its analogs traditionally relies on established methods like the Ullmann condensation and Buchwald-Hartwig amination. While effective, these often depend on expensive palladium catalysts and can require harsh reaction conditions. Future research is poised to focus on developing more sustainable, cost-effective, and efficient synthetic routes.

Key research thrusts include:

Base Metal Catalysis: There is a significant shift towards replacing precious metal catalysts with more abundant and less toxic base metals. nih.govresearchgate.net Nickel- and copper-catalyzed C-O and C-N cross-coupling reactions represent a promising frontier. nih.govresearchgate.netjsynthchem.comnih.gov Developing robust nickel or copper catalytic systems for the synthesis of phenoxyanilines from readily available aryl chlorides and phenols would enhance the economic and environmental viability of large-scale production. nih.govresearchgate.net